molecular formula C15H18O6 B11772353 (R)-2-(Benzo[D][1,3]dioxol-5-YL)-4-(tert-butoxy)-4-oxobutanoic acid

(R)-2-(Benzo[D][1,3]dioxol-5-YL)-4-(tert-butoxy)-4-oxobutanoic acid

Cat. No.: B11772353
M. Wt: 294.30 g/mol
InChI Key: SDTNNLVFCYPOTH-SNVBAGLBSA-N
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Description

®-2-(Benzo[D][1,3]dioxol-5-YL)-4-(tert-butoxy)-4-oxobutanoic acid is a complex organic compound featuring a benzo[d][1,3]dioxole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of Pd-catalyzed arylation to set the framework, followed by Noyori asymmetric hydrogenation and diastereoselective resolution to achieve high enantioselectivity .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis methods with optimizations for yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

®-2-(Benzo[D][1,3]dioxol-5-YL)-4-(tert-butoxy)-4-oxobutanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the oxo group to form alcohols or other derivatives.

    Substitution: The benzo[d][1,3]dioxole ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols.

Scientific Research Applications

®-2-(Benzo[D][1,3]dioxol-5-YL)-4-(tert-butoxy)-4-oxobutanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action for ®-2-(Benzo[D][1,3]dioxol-5-YL)-4-(tert-butoxy)-4-oxobutanoic acid involves its interaction with specific molecular targets and pathways. The benzo[d][1,3]dioxole moiety can interact with enzymes and receptors, influencing various biological processes. The tert-butoxy group may enhance the compound’s stability and bioavailability .

Comparison with Similar Compounds

Similar Compounds

  • 3-Benzo(1,3)dioxol-5-yl-acrylic acid
  • 1-(Benzo[d][1,3]dioxol-5-yl)-N-(phenyl)cyclopropane-carboxamide

Uniqueness

®-2-(Benzo[D][1,3]dioxol-5-YL)-4-(tert-butoxy)-4-oxobutanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its high enantioselectivity and stability make it particularly valuable in research and industrial applications .

Properties

Molecular Formula

C15H18O6

Molecular Weight

294.30 g/mol

IUPAC Name

(2R)-2-(1,3-benzodioxol-5-yl)-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid

InChI

InChI=1S/C15H18O6/c1-15(2,3)21-13(16)7-10(14(17)18)9-4-5-11-12(6-9)20-8-19-11/h4-6,10H,7-8H2,1-3H3,(H,17,18)/t10-/m1/s1

InChI Key

SDTNNLVFCYPOTH-SNVBAGLBSA-N

Isomeric SMILES

CC(C)(C)OC(=O)C[C@H](C1=CC2=C(C=C1)OCO2)C(=O)O

Canonical SMILES

CC(C)(C)OC(=O)CC(C1=CC2=C(C=C1)OCO2)C(=O)O

Origin of Product

United States

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